Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate
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Overview
Description
Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate: is an organic compound with the molecular formula C13H16F3NO3 and a molecular weight of 291.27 g/mol . This compound is characterized by the presence of trifluoromethyl and methoxyphenylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-carbonyl methyl valerate with 4-methoxyaniline in the presence of a solvent such as benzene or toluene . The reaction is carried out under nitrogen protection with thermal refluxing for 48-72 hours. A catalyst is used to facilitate the reaction, and the product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and advanced purification methods ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for various organic reactions .
Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may offer advantages in drug design and development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenylamino groups play a crucial role in its binding affinity and activity . The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Methyl 5,5,5-trifluoro-4-(4-fluorophenylamino)pentanoate: This compound has a similar structure but with a fluorophenylamino group instead of a methoxyphenylamino group.
Methyl 5,5,5-trifluoro-4-(4-chlorophenylamino)pentanoate: This compound has a chlorophenylamino group, offering different chemical properties.
Uniqueness: Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate is unique due to the presence of both trifluoromethyl and methoxyphenylamino groups.
Properties
Molecular Formula |
C13H16F3NO3 |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-(4-methoxyanilino)pentanoate |
InChI |
InChI=1S/C13H16F3NO3/c1-19-10-5-3-9(4-6-10)17-11(13(14,15)16)7-8-12(18)20-2/h3-6,11,17H,7-8H2,1-2H3 |
InChI Key |
STCPLAAGGDBDLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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